1H-indazole-4,7-diamine
Overview
Description
1H-Indazole-4,7-diamine is a heterocyclic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The compound this compound is characterized by the presence of two amino groups at the 4th and 7th positions of the indazole ring
Mechanism of Action
Target of Action
1H-indazole-4,7-diamine is a complex compound with a wide range of potential targetsIndazole-containing compounds have been known to target phosphoinositide 3-kinase δ (pi3kδ), which plays a crucial role in cellular functions such as cell growth and survival .
Mode of Action
Indazole derivatives have been shown to inhibit their targets, leading to changes in cellular functions . For instance, inhibition of PI3Kδ can lead to decreased cell growth and survival, particularly in cancer cells .
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to its potential to interact with various targets. One key pathway that may be affected is the PI3K/AKT signaling pathway, which is involved in regulating cell growth and survival . Inhibition of PI3Kδ by this compound could disrupt this pathway, leading to decreased cell growth and survival .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If this compound inhibits PI3Kδ, for example, it could lead to decreased cell growth and survival . This could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .
Preparation Methods
The synthesis of 1H-indazole-4,7-diamine can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another approach includes the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1H-Indazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in this compound can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(II) acetate. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Indazole-4,7-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is used in the development of advanced materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
1H-Indazole-4,7-diamine can be compared with other similar compounds, such as:
1H-Indazole: The parent compound without amino substitutions.
1H-Indazole-3-carboxylic acid: A derivative with a carboxyl group at the 3rd position.
2H-Indazole: An isomer with a different arrangement of nitrogen atoms in the ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1H-indazole-4,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDUOIDFHRYULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596920 | |
Record name | 1H-Indazole-4,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918961-26-9 | |
Record name | 1H-Indazole-4,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.